molecular formula C8H12N2O2 B8430586 1-[1-(2-methoxyethyl)-1H-imidazol-2-yl]ethanone

1-[1-(2-methoxyethyl)-1H-imidazol-2-yl]ethanone

Cat. No. B8430586
M. Wt: 168.19 g/mol
InChI Key: WBDCOEZPJIQDGF-UHFFFAOYSA-N
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Patent
US07674801B2

Procedure details

A solution of 30 ml (75 mmol) of 2.5 M n-butyllithium in hexanes was added slowly to a solution of 8.48 g (61.3 mmol) 1-(2-methoxyethyl)-1H-imidazole (WO 2003055876 A1) in 200 ml THF cooled in a dry ice-acetone bath. After stirring 1 h, 8 ml (75 mmol) of N-methoxy-N-methylacetamide was added quickly, and the solution was allowed to warm to room temperature over 30 min. After quenching with aqueous NH4Cl, the mixture was diluted with water and extracted twice with EtOAc. The combined EtOAc layers were which washed with brine, dried over anhydrous MgSO4, and concentrated to give an oil that was chromatographed on silica gel (100% DCM followed by gradient elution to 50% EtOAc in DCM). The title compound (8.5 g) was obtained as a mobile oil. MS (ES) (M+H)+: 169 for C8H12CN2O2; NMR: 2.69 (s, 3H), 3.34 (s, 3H), 3.71 (m, 2H), 4.61 (m, 2H), 7.12 (s, 1H), 7.26 (s, 1H).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
8.48 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][O:7][CH2:8][CH2:9][N:10]1[CH:14]=[CH:13][N:12]=[CH:11]1.CON(C)[C:18](=[O:20])[CH3:19]>C1COCC1>[CH3:6][O:7][CH2:8][CH2:9][N:10]1[CH:14]=[CH:13][N:12]=[C:11]1[C:18](=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
8.48 g
Type
reactant
Smiles
COCCN1C=NC=C1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
CON(C(C)=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dry ice-acetone bath
CUSTOM
Type
CUSTOM
Details
After quenching with aqueous NH4Cl
ADDITION
Type
ADDITION
Details
the mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil that
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel (100% DCM followed by gradient elution to 50% EtOAc in DCM)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCCN1C(=NC=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.